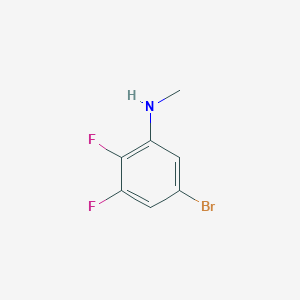

5-bromo-2,3-difluoro-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

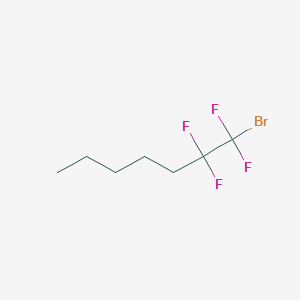

5-bromo-2,3-difluoro-N-methylaniline is a chemical compound with the molecular formula C7H6BrF2N . It has a molecular weight of 222.03 and is used in various chemical reactions due to its multiple reactivities .

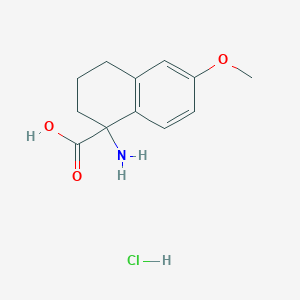

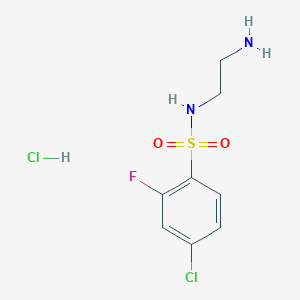

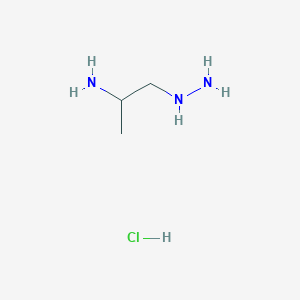

Molecular Structure Analysis

The molecular structure of 5-bromo-2,3-difluoro-N-methylaniline consists of a benzene ring substituted with bromo, difluoro, and N-methylamino groups . The exact positions of these substituents on the benzene ring give the compound its unique properties.Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-2,3-difluoro-N-methylaniline are not available, it’s known that similar compounds like 5-Bromo-4-fluoro-2-methylaniline possess multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis

5-bromo-2,3-difluoro-N-methylaniline is a liquid at room temperature . It has a molecular weight of 222.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties : Rizwan et al. (2021) discussed the synthesis of a series of analogs to 5-bromo-2,3-difluoro-N-methylaniline through Suzuki cross-coupling reactions. These compounds exhibit interesting non-linear optical properties, with the study focusing on their reactivity and structural features (Rizwan et al., 2021).

Electrochemical Studies : Arias, Brillas, and Costa (1990) investigated the electrochemical oxidation of compounds similar to 5-bromo-2,3-difluoro-N-methylaniline in sulphuric acid solutions. This study provides insights into the oxidation processes and the formation of various compounds through electrochemical means (Arias, Brillas, & Costa, 1990).

Application in Synthesis of Other Compounds : Research by Xu (2006) demonstrated the use of a related compound in the synthesis of 4-Bromo-2-chlorotoluene, indicating its utility as an intermediate in the production of other chemical substances (Xu, 2006).

Interaction with Other Chemical Entities : Hirota et al. (1982) explored the condensation of 5-bromo-6-methyluracils with aromatic amines, including N-methylaniline, demonstrating the potential for 5-bromo-2,3-difluoro-N-methylaniline to engage in similar chemical reactions (Hirota et al., 1982).

Organic Chemistry Applications : Anderson and Lee (1965) discussed the bromination of compounds related to 5-bromo-2,3-difluoro-N-methylaniline, indicating its relevance in various organic chemistry applications, particularly in the synthesis of brominated compounds (Anderson & Lee, 1965).

Chemical Synthesis Methods : Wang et al. (2006) described a method for the halomethylation of salicylaldehydes, a process in which compounds like 5-bromo-2,3-difluoro-N-methylaniline can be utilized (Wang et al., 2006).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s recommended to wear protective gloves, clothing, and eye protection when handling this compound. In case of inhalation, skin contact, or ingestion, medical attention should be sought immediately .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their activity .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .

Biochemical Pathways

Similar compounds have been shown to influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing cell growth, differentiation, and survival .

Action Environment

The action, efficacy, and stability of 5-bromo-2,3-difluoro-N-methylaniline can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.

Propiedades

IUPAC Name |

5-bromo-2,3-difluoro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEJGVZJYBNWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC(=C1)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)

![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)